Cas no 2227686-17-9 (rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine)
rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine
- EN300-1732540
- 2227686-17-9
-
- Inchi: 1S/C14H18N2O/c1-14(2)12(13(14)15)11-6-8-4-5-9(17-3)7-10(8)16-11/h4-7,12-13,16H,15H2,1-3H3/t12-,13-/m1/s1
- InChI Key: XDVOQUOHCXVIPH-CHWSQXEVSA-N
- SMILES: O(C)C1C=CC2=C(C=1)NC(=C2)[C@@H]1[C@H](C1(C)C)N
Computed Properties
- Exact Mass: 230.141913202g/mol
- Monoisotopic Mass: 230.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 51Ų
rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1732540-0.05g |
rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine |
2227686-17-9 | 0.05g |
$1452.0 | 2023-09-20 | ||
| Enamine | EN300-1732540-0.1g |
rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine |
2227686-17-9 | 0.1g |
$1521.0 | 2023-09-20 | ||
| Enamine | EN300-1732540-0.25g |
rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine |
2227686-17-9 | 0.25g |
$1591.0 | 2023-09-20 | ||
| Enamine | EN300-1732540-0.5g |
rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine |
2227686-17-9 | 0.5g |
$1660.0 | 2023-09-20 | ||
| Enamine | EN300-1732540-1.0g |
rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine |
2227686-17-9 | 1g |
$1729.0 | 2023-06-04 | ||
| Enamine | EN300-1732540-2.5g |
rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine |
2227686-17-9 | 2.5g |
$3389.0 | 2023-09-20 | ||
| Enamine | EN300-1732540-5.0g |
rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine |
2227686-17-9 | 5g |
$5014.0 | 2023-06-04 | ||
| Enamine | EN300-1732540-10.0g |
rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine |
2227686-17-9 | 10g |
$7435.0 | 2023-06-04 | ||
| Enamine | EN300-1732540-1g |
rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine |
2227686-17-9 | 1g |
$1729.0 | 2023-09-20 | ||
| Enamine | EN300-1732540-5g |
rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine |
2227686-17-9 | 5g |
$5014.0 | 2023-09-20 |
rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine
Research Briefing on rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine (CAS: 2227686-17-9)
Recent studies on rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine (CAS: 2227686-17-9) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique cyclopropane-amine scaffold, has garnered attention due to its promising pharmacological properties, particularly in modulating serotonin-related pathways. The indole moiety, coupled with the methoxy substitution at the 6-position, suggests potential interactions with serotonin receptors, making it a candidate for further investigation in neurological and psychiatric disorders.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthesis and biological evaluation of rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine. The study employed a multi-step synthetic route to achieve high enantiomeric purity, followed by in vitro assays to assess its binding affinity for serotonin receptors (5-HT1A and 5-HT2A). Results indicated a moderate to high affinity for these receptors, with a notable selectivity profile. The compound's ability to cross the blood-brain barrier was also confirmed through pharmacokinetic studies in rodent models, suggesting its potential for central nervous system (CNS) applications.
Further investigations into the mechanistic pathways of rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine revealed its role in modulating synaptic plasticity. A 2024 preprint in BioRxiv demonstrated that the compound enhances long-term potentiation (LTP) in hippocampal neurons, a critical process for memory and learning. These findings were corroborated by behavioral studies in mice, where administration of the compound improved cognitive performance in maze-based tasks. The study also noted a dose-dependent effect, with optimal efficacy observed at specific concentrations, underscoring the importance of dosage optimization in future clinical trials.
Despite these promising results, challenges remain in the development of rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine as a therapeutic agent. A recent review in ACS Pharmacology & Translational Science highlighted potential off-target effects, including mild cardiovascular side effects observed in primate models. Researchers emphasized the need for structural modifications to improve selectivity and reduce adverse effects. Additionally, the compound's metabolic stability and potential drug-drug interactions require further investigation to ensure its suitability for human use.
In conclusion, rac-(1R,3S)-3-(6-methoxy-1H-indol-2-yl)-2,2-dimethylcyclopropan-1-amine represents a promising candidate for CNS-targeted therapies, with its unique chemical structure and demonstrated biological activity. Ongoing research aims to address current limitations and explore its full therapeutic potential. Future directions include optimizing synthetic routes, conducting comprehensive toxicology studies, and advancing preclinical trials to validate its efficacy and safety in human applications.
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